5-ethyl-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
CAS No.: 941906-83-8
Cat. No.: VC11882694
Molecular Formula: C22H28N2O4S
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941906-83-8 |
|---|---|
| Molecular Formula | C22H28N2O4S |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 5-ethyl-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C22H28N2O4S/c1-5-16-6-10-20(28-4)21(12-16)29(26,27)23-18-8-9-19-17(13-18)7-11-22(25)24(19)14-15(2)3/h6,8-10,12-13,15,23H,5,7,11,14H2,1-4H3 |
| Standard InChI Key | KCYXQRWHXUIUHC-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
| Canonical SMILES | CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Introduction
5-Ethyl-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with a molecular formula and a molecular weight of approximately 416.5 g/mol . This compound features a sulfonamide functional group, which is known for its diverse biological activities, particularly in pharmaceutical applications. The structure includes an ethyl group, a methoxy group, and a tetrahydroquinoline moiety, contributing to its unique properties and potential applications in medicinal chemistry.
Synthesis and Reactivity
The synthesis of 5-ethyl-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. Although specific synthesis routes are not detailed in reliable sources, general approaches for similar sulfonamides involve the use of aromatic amines and sulfonyl chlorides in the presence of bases.
The reactivity of this compound can be explored through various chemical transformations typical of sulfonamides, including substitution reactions and the formation of derivatives with different functional groups.
Biological Activity and Potential Applications
Sulfonamides are known for their antibacterial properties, but the unique structure of 5-ethyl-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide may enhance its bioactivity compared to simpler sulfonamides. Interaction studies are crucial for understanding how this compound behaves in biological systems, particularly in terms of its potential as a pharmaceutical agent.
| Compound | Structure Highlights | Biological Activity |
|---|---|---|
| 5-Ethylbenzene-sulfonamide | Ethyl group and sulfonamide | Antibacterial |
| N-(4-Methylphenyl)benzenesulfonamide | Aromatic amine with sulfonamide | Antimicrobial |
| 4-Amino-N-(4-fluorophenyl)benzenesulfonamide | Fluorinated variant with enhanced activity | Antitumor |
Future Research Directions
Future research should focus on the detailed synthesis and characterization of this compound, as well as its interaction with biological systems. This could involve in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent. Additionally, exploring the chemical transformations of this compound could lead to the development of new derivatives with improved properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume